molecular formula C11H12O3 B8593425 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

Cat. No.: B8593425
M. Wt: 192.21 g/mol
InChI Key: YKNARWDPXSMDCK-UHFFFAOYSA-N
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Description

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a dihydroxy and dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with 3,3-dimethyl-2-butanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets. The compound’s hydroxyl and aldehyde groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the benzofuran ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

    2,3-Dihydro-5,6-dimethylbenzofuran: Similar structure but lacks the hydroxyl and aldehyde groups.

    6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group.

    3,3-Dimethyl-2,3-dihydrobenzofuran-5-carboxaldehyde: Similar structure but lacks the hydroxyl group.

Uniqueness: 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-10-4-9(13)7(5-12)3-8(10)11/h3-5,13H,6H2,1-2H3

InChI Key

YKNARWDPXSMDCK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C1C=C(C(=C2)O)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.4 g (50.4 mmol) of 2,3-dihydro-6-methoxy-3,3-dimethyl-5-benzofurancarboxaldehyde in 250 ml of methylene chloride and cooled to -78° C. was added dropwise 51.0 ml (51.0 mmol, 1M in methylene chloride) of boron tribromide. The reaction mixture was warmed to ambient temperature and stirred for 1 day. The reaction mixture was poured into 500 ml of water. The organic phase was washed with saturated sodium bicarbonate solution, dried and evaporated. The residue was chromatographed on silica gel (250 g) using a gradient from 2:1 (v/v) hexane:methylene chloride to methylene chloride as eluent. There was obtained 5.77 g (30.0 mmol, 59%) of 2,3-dihydro-6-hydroxy-3,3-dimethyl-5-benzofurancarboxaldehyde as a white solid mp 100°-102° C.
Name
2,3-dihydro-6-methoxy-3,3-dimethyl-5-benzofurancarboxaldehyde
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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